![molecular formula C31H46O6 B1383994 9,11-Anhydro-12-hydroxy Fusidic Acid CAS No. 74048-44-5](/img/structure/B1383994.png)
9,11-Anhydro-12-hydroxy Fusidic Acid
Overview
Description
9,11-Anhydro-12-hydroxy Fusidic Acid is a chemical compound with the CAS Registry number 74048-44-5 . It is an intermediate compound and is not considered hazardous . It is related to Fusidic Acid, a natural tetracyclic triterpene isolated from fungi, which is clinically used for systemic and local staphylococcal infections .
Molecular Structure Analysis
The molecular structure of 9,11-Anhydro-12-hydroxy Fusidic Acid is complex, with a molecular formula of C31H46O6 . The IUPAC name for this compound is (2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid .Scientific Research Applications
Antibacterial Agent
Fusidic Acid is clinically used for treating systemic and local staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus and coagulase-negative staphylococci .
Tuberculosis Research
It has been studied as a potential inhibitor of Mycobacterium tuberculosis filamentous temperature sensitive mutant Z (FtsZ) through computer methods like density function theory (DFT), molecular docking, and molecular dynamics simulations .
Skin Permeation Studies
Fusidic Acid formulations have been applied topically in research to monitor permeation across the skin barrier, which is significant for transdermal drug delivery systems .
Mechanism of Action
Target of Action
The primary target of 9,11-Anhydro-12-hydroxy Fusidic Acid is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) on the ribosome . EF-G plays a crucial role in the translocation of the peptidyl-tRNA from the A site to the P site on the ribosome, a critical step in protein synthesis .
Mode of Action
9,11-Anhydro-12-hydroxy Fusidic Acid interacts with its target by binding to EF-G after translocation and GTP (guanosine-5’-triphosphate) hydrolysis . This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process . It’s important to note that 9,11-Anhydro-12-hydroxy Fusidic Acid can only bind to EF-G in the ribosome after GTP hydrolysis .
Biochemical Pathways
The inhibition of protein synthesis by 9,11-Anhydro-12-hydroxy Fusidic Acid affects the overall protein production in the bacteria, disrupting their normal cellular functions and growth . The downstream effects of this disruption can lead to the death of the bacteria, making 9,11-Anhydro-12-hydroxy Fusidic Acid an effective antibacterial agent .
Pharmacokinetics
It is known that fusidic acid, a related compound, is primarily eliminated by non-renal mechanisms, and a proportion of the drug is metabolized to seven or more breakdown products that can be detected in bile . The ADME properties of 9,11-Anhydro-12-hydroxy Fusidic Acid and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 9,11-Anhydro-12-hydroxy Fusidic Acid’s action result in the inhibition of bacterial growth. By interfering with protein synthesis, 9,11-Anhydro-12-hydroxy Fusidic Acid prevents bacteria from producing essential proteins, leading to their death . This makes 9,11-Anhydro-12-hydroxy Fusidic Acid an effective agent against bacterial infections .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph
properties
IUPAC Name |
(2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-24(37-19(4)32)16-31(7)27(26)23(34)15-25-29(5)13-12-22(33)18(3)21(29)11-14-30(25,31)6/h9,15,18,21-24,27,33-34H,8,10-14,16H2,1-7H3,(H,35,36)/b26-20+/t18-,21?,22+,23?,24-,27-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCBWOTZOGLGKD-IWGYCJSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(=CC(C4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C2(CCC1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2=CC([C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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